molecular formula C16H16O3 B047321 ((p-(Benzyloxy)phenoxy)methyl)oxirane CAS No. 28150-30-3

((p-(Benzyloxy)phenoxy)methyl)oxirane

Cat. No.: B047321
CAS No.: 28150-30-3
M. Wt: 256.3 g/mol
InChI Key: BYDXZYUGDXYSJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane typically involves the reaction of p-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature and pressure control

    Purification: Techniques such as distillation, crystallization, and chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

((p-(Benzyloxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding diols or carboxylic acids

    Reduction: Reduction reactions can yield alcohols or alkanes

    Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Diols, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenoxy compounds

Scientific Research Applications

((p-(Benzyloxy)phenoxy)methyl)oxirane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules

    Biology: Studied for its potential interactions with biological molecules

    Medicine: Investigated for its role in developing adrenergic agents

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ((p-(Benzyloxy)phenoxy)methyl)oxirane involves its interaction with molecular targets such as adrenergic receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of adrenergic receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ((p-(Methoxy)phenoxy)methyl)oxirane
  • ((p-(Ethoxy)phenoxy)methyl)oxirane
  • ((p-(Propoxy)phenoxy)methyl)oxirane

Uniqueness

((p-(Benzyloxy)phenoxy)methyl)oxirane is unique due to its specific benzyloxy substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(4-phenylmethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXZYUGDXYSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950898
Record name 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28150-30-3
Record name 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28150-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-(Benzyloxy)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[p-(benzyloxy)phenoxy]methyl]oxirane
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Synthesis routes and methods I

Procedure details

25 g of p-benzyloxyphenol, 165 ml of epichlorohydrin, and 34.5 g of potassium carbonate were refluxed while stirring for 4 hours. The mixture was cooled down to room temperature and filtered, whereupon it was evaporated to dryness. The product was recrystallized from the smallest possible amount of diisopropyl ether. M.p. 68° C.
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Synthesis routes and methods II

Procedure details

Alkylation of 4-(benzyloxy)phenol with 2-(bromomethyl)oxirane (76) as in Example 2A, followed by chromatography of the product on silica gel, eluting with 0-25% CH2Cl2/petroleum ether (foreruns) and then with 25% CH2Cl2/petroleum ether, gave 2-{[4-(benzyloxy)phenoxy]methyl}oxirane (78) (reported by Kopka et al., 2003 using epichlorohydrin) (79%) as a white solid: mp (CH2Cl2/pentane) 61-62° C.; 1H NMR (CDCl3) δ 7.44-7.28 (m, 5H), 6.90 (dt, J=9.3, 2.8 Hz, 2H), 6.85 (dt, J=9.3, 2.8 Hz, 2H), 4.16 (dd, J=11.1, 3.3 Hz, 1H), 3.92 (dd, J=11.1, 5.6 Hz, 1H), 3.32 (m, 1H), 2.89 (dd, J=4.8, 4.3 Hz, 1H), 2.73 (dd, J=5.0, 2.7 Hz, 1H).
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